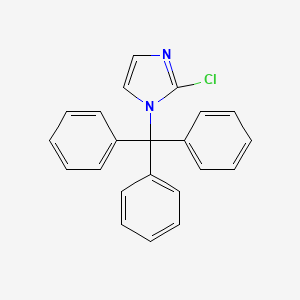

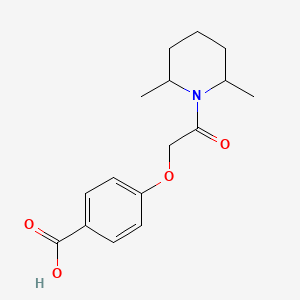

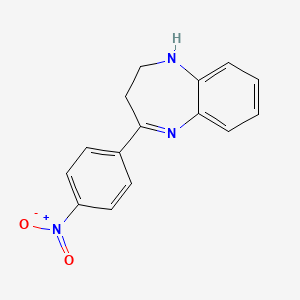

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid includes diazotization and coupling reactions . Similarly, the synthesis of 2-[4-(2,6-dimethylphenoxy)benzoyl]-benzoic acid involves the formation of a pseudochloride intermediate, which is then used to obtain polyarylenephthalide . These methods suggest that the synthesis of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid would likely involve complex organic synthesis techniques, possibly including steps like activation of carboxylic acids and nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid has been characterized using various spectroscopic techniques. For example, 1H NMR, FT-IR, mass, and UV-visible spectra were used to characterize the structure of a diazenyl benzoic acid derivative . These techniques could be applied to determine the structure of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid, providing insights into its molecular conformation and electronic properties.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound , but they do describe the reactivity of structurally related compounds. For instance, the DNA cleavage activity of a synthesized diazenyl benzoic acid derivative was evaluated, showing no disruptive effect on DNA . This suggests that similar compounds may also be evaluated for their biological activity and interaction with biomolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. However, the synthesis and characterization of related compounds, such as the benzoic acid derivatives, provide a foundation for predicting the properties of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid. These properties may include solubility, melting point, and stability, which are important for practical applications and further chemical modifications .

Relevant Case Studies

The papers do not mention case studies involving the exact compound of interest. However, the antibacterial and antitubercular activities of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds were evaluated, with some showing promising results . This indicates that similar compounds, including 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid, could potentially be explored for their biological activities in future case studies.

Wissenschaftliche Forschungsanwendungen

Structural and Chemical Analysis

- Synthesis and Structural Studies : The synthesis and structural characterization of compounds related to 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid have been conducted. For instance, compounds like 4-(oxiran-2-ylmethoxy)benzoic acid have been synthesized and studied using X-ray crystallography, revealing their crystalline structures and molecular configurations (Obreza & Perdih, 2012).

Pharmacological Research

- Potential Antibacterial and Antitubercular Agents : Compounds such as 4-pyrrol-1-yl benzoic acid hydrazide analogs, which bear structural similarities to the compound , have been synthesized and evaluated for their antibacterial and antitubercular activities. These studies highlight their potential as novel agents in treating bacterial and tuberculosis infections (Joshi et al., 2008).

Material Science Applications

- Polyarylenephthalide Synthesis : Research has been conducted on the synthesis of new compounds, such as 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid, for applications in designing materials with unique electrophysical properties. These studies are significant for advancing materials science and developing new functional materials (Salazkin et al., 2020).

Environmental and Energy Applications

- Dye-Sensitized Solar Cells : In the field of renewable energy, compounds like 4-(bis(9,9-dimethyl-9H-flouren-2-yl)amino)benzoic acid, which share a structural resemblance with the subject compound, have been developed as co-adsorbents in dye-sensitized solar cells. This research is pivotal for improving the efficiency of solar energy conversion (Song et al., 2012).

Safety And Hazards

Zukünftige Richtungen

As a versatile compound used in scientific research, “4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid” holds immense potential for applications in various fields2. Further research and studies are needed to explore its full potential and applications.

Eigenschaften

IUPAC Name |

4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11-4-3-5-12(2)17(11)15(18)10-21-14-8-6-13(7-9-14)16(19)20/h6-9,11-12H,3-5,10H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQBRUAGAALBJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)COC2=CC=C(C=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394874 |

Source

|

| Record name | 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid | |

CAS RN |

565166-93-0 |

Source

|

| Record name | 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)

![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)